Bromo-PEG2-azide

Übersicht

Beschreibung

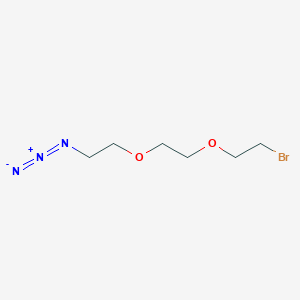

Bromo-PEG2-azide is an organic compound that features both azido and bromo functional groups. These functional groups make it a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-PEG2-azide typically involves the reaction of 2-bromoethanol with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Bromo-PEG2-azide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine.

Cycloaddition Reactions: The azido group can participate in click chemistry reactions.

Common Reagents and Conditions

Substitution: Sodium iodide in acetone.

Reduction: Hydrogen gas with a palladium catalyst.

Cycloaddition: Copper(I) catalysts in the presence of alkyne.

Major Products

Substitution: 1-(2-Azidoethoxy)-2-(2-iodoethoxy)ethane.

Reduction: 1-(2-Aminoethoxy)-2-(2-bromoethoxy)ethane.

Cycloaddition: 1,2,3-Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Bromo-PEG2-azide has the following characteristics:

- Molecular Weight : 238.09 g/mol

- Formula : C6H12BrN3O2

- CAS Number : 530151-56-5

- Purity : ≥95%

The compound's structure enhances its aqueous solubility and biocompatibility due to the PEG spacer. The azide group allows for selective reactions via click chemistry, particularly with alkyne-containing compounds, leading to stable triazole linkages. This makes this compound an essential tool in the synthesis of complex biomolecules and drug formulations.

Drug Delivery Systems

This compound is primarily employed in developing targeted drug delivery systems. Its properties enable:

- Enhanced solubility : The PEG component increases the solubility of therapeutic agents in biological fluids.

- Biocompatibility : The compound is less likely to induce immune responses, making it suitable for in vivo applications.

In drug formulation, this compound can be conjugated with various drugs to improve their pharmacokinetics and bioavailability. For instance, it has been used to create prodrugs that release active pharmaceutical ingredients at targeted sites within the body .

Bioconjugation Techniques

The azide group of this compound is instrumental in bioconjugation processes:

- Click Chemistry : It readily participates in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), allowing for the attachment of biomolecules such as proteins, peptides, or nucleic acids to surfaces or other molecules .

This functionality enables researchers to label biomolecules selectively for imaging or tracking purposes in cellular studies. For example, this compound has been utilized to create fluorescently labeled proteins that can be monitored during biological assays .

Diagnostic Applications

This compound also finds applications in diagnostics:

- Imaging Probes : The compound can be incorporated into imaging agents for cancer detection and other diseases. Its ability to form stable linkages with imaging agents enhances the specificity and sensitivity of diagnostic tests .

In particular, the azide group allows for the attachment of various reporter groups that facilitate visualization through imaging techniques such as fluorescence microscopy or positron emission tomography (PET).

Case Study 1: Targeted Cancer Therapy

In a study focusing on targeted cancer therapy, researchers utilized this compound to develop a novel drug conjugate that selectively delivered chemotherapeutic agents to cancer cells. The study demonstrated that the conjugate significantly reduced tumor growth in preclinical models compared to free drugs alone .

Case Study 2: Protein Labeling

Another research project highlighted the use of this compound for labeling proteins involved in immune responses. By attaching fluorescent tags via click chemistry, scientists were able to track protein interactions in live cells, providing insights into immune signaling pathways .

Wirkmechanismus

The mechanism of action for Bromo-PEG2-azide depends on the specific reaction it is involved in. For example, in click chemistry, the azido group reacts with an alkyne to form a stable triazole ring. The molecular targets and pathways would vary based on the application, such as targeting specific biomolecules in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2-Azidoethoxy)-2-(2-chloroethoxy)ethane

- 1-(2-Azidoethoxy)-2-(2-iodoethoxy)ethane

- 1-(2-Aminoethoxy)-2-(2-bromoethoxy)ethane

Uniqueness

Bromo-PEG2-azide is unique due to the presence of both azido and bromo functional groups, which provide a wide range of reactivity and applications in various fields.

Biologische Aktivität

Bromo-PEG2-azide is a specialized compound that incorporates a polyethylene glycol (PEG) moiety, a bromide group, and an azide group. This unique structure allows for significant applications in bioconjugation and drug delivery systems, particularly through click chemistry. The following sections provide an in-depth analysis of its biological activity, including its properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: CHBrNO

- Molecular Weight: 238.1 g/mol

- CAS Number: 530151-56-5

- Purity: 95% - 98%

- Storage Conditions: -20 °C

The hydrophilic nature of the PEG spacer enhances the solubility of this compound in aqueous media, making it suitable for various biological applications .

This compound is particularly notable for its ability to participate in click chemistry , specifically through the azide group that can react with alkynes to form stable triazole linkages. This reaction is facilitated by the excellent leaving group properties of the bromide, allowing for nucleophilic substitution reactions. The stability and efficiency of these reactions make this compound a valuable tool in bioconjugation strategies, particularly for the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

1. Antibody-Drug Conjugates (ADCs)

This compound serves as a non-cleavable linker in the development of ADCs. Its ability to form stable linkages with therapeutic agents allows for targeted delivery to cancer cells while minimizing systemic toxicity. The incorporation of this compound into ADC formulations has shown promise in enhancing therapeutic efficacy while maintaining safety profiles .

2. PROTAC Technology

In PROTAC applications, this compound facilitates the synthesis of compounds that induce targeted protein degradation. By linking E3 ligase ligands with target proteins via PEG spacers, researchers can effectively modulate protein levels within cells. Studies have demonstrated that variations in the PEG linker length and composition can significantly affect the degradation efficiency of target proteins .

Table 1: Summary of Key Studies Involving this compound

Case Study: Efficacy in Cancer Therapy

In a recent study focusing on cancer therapy, this compound was utilized to create ADCs targeting specific tumor antigens. The resulting conjugates exhibited significant anti-tumor activity in preclinical models, highlighting the compound's potential as a therapeutic agent in oncology .

Case Study: Targeted Protein Degradation

Another investigation explored the use of this compound in PROTAC technology. The study revealed that compounds synthesized using this linker demonstrated improved selectivity and potency in degrading oncogenic proteins compared to traditional methods. This underscores its utility in developing novel cancer treatments .

Eigenschaften

IUPAC Name |

1-azido-2-[2-(2-bromoethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN3O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCKRLVDTQCBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCBr)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.